molecular formula C13H13NO B1587150 4-[Amino(phenyl)methyl]phenol CAS No. 81123-45-7

4-[Amino(phenyl)methyl]phenol

Cat. No. B1587150
CAS RN: 81123-45-7
M. Wt: 199.25 g/mol
InChI Key: SORXTEGDLMCGFT-UHFFFAOYSA-N
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Description

4-[Amino(phenyl)methyl]phenol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also known as 4-aminobenzylphenol or 4-(phenylamino)methyl)phenol. This compound has a molecular formula of C13H13NO and a molecular weight of 199.25 g/mol.

Scientific Research Applications

Antioxidant and Therapeutic Roles

Phenolic compounds, including derivatives of 4-[Amino(phenyl)methyl]phenol, have been recognized for their extensive practical, biological, and pharmacological effects. Chlorogenic Acid (CGA), a phenolic compound, exemplifies this by offering antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and even acting as a central nervous system (CNS) stimulator. CGA's ability to modulate lipid and glucose metabolism makes it a potential agent for treating metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Its hepatoprotective effects and hypocholesterolemic influence highlight the therapeutic potential of phenolic compounds in medical research and food safety applications (Naveed et al., 2018).

Chemosensors and Analytical Applications

4-Methyl-2,6-diformylphenol (DFP), a related phenolic compound, has been crucial in developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. This illustrates the significance of phenolic derivatives in analytical chemistry for environmental monitoring, food safety, and medical diagnostics. The high selectivity and sensitivity of DFP-based chemosensors underscore the potential of phenolic compounds in developing sophisticated detection systems (Roy, 2021).

Interaction with Proteins and Nutrients

The interaction between phenolic compounds and proteins affects the structure, functionality, and nutritional properties of both compounds. This interaction is influenced by various factors such as temperature, pH, protein type, and the structure of phenolic compounds. Understanding these interactions is vital for improving food processes and maximizing health benefits to consumers, offering insights into developing functional foods and dietary supplements with optimized nutritional and functional properties (Ozdal et al., 2013).

Environmental and Toxicological Studies

Phenolic compounds' environmental behavior, human exposure, and toxicity have been a focus of recent studies. Synthetic phenolic antioxidants, for example, are widely used in industrial and consumer products to extend shelf life but raise concerns about environmental pollution and human health risks. Understanding the occurrence, exposure pathways, and toxicity of these compounds is crucial for assessing environmental risks and developing safer alternatives (Liu & Mabury, 2020).

properties

IUPAC Name

4-[amino(phenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORXTEGDLMCGFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407030
Record name 4-[amino(phenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81123-45-7
Record name 4-[amino(phenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 12 was repeated, but using 86 ml of a methanolic solution containing 4.28 g of 4-hydroxybenzophenone oxime, 17.03 g of ammonium acetate, 3.79 g of sodium cyanoborohydride, and 40.1 ml of a 17-19% by volume aqueous solution of titanium trichloride, and using a dilute aqueous solution of sodium hydrogencarbonate instead of the aqueous solution of sodium hydroxide, and using ethyl acetate as the extracting solvent. The residue obtained was subjected to silica gel column chromatography and eluted with a 80% by volume solution of ethyl acetate in hexane, with ethyl acetate itself and with a 3% by volume solution of methanol in ethyl acetate, to give 2.74 g of the title compound as crystals, melting at 113°-115° C. (after recrystallization from methylene chloride).
[Compound]
Name
methanolic solution
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86 mL
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reactant
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4.28 g
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17.03 g
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3.79 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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